Cas no 127103-83-7 (3,3-dimethylpyrrolidine-2-thione)

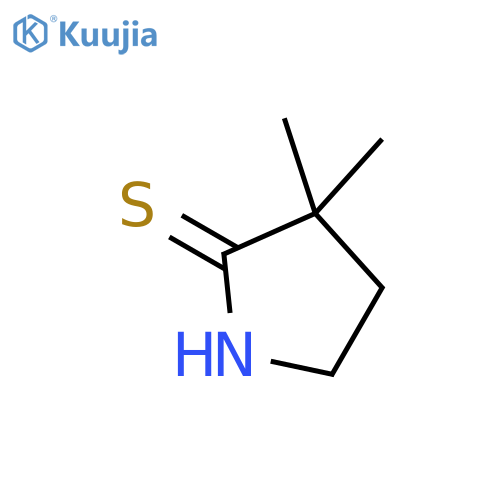

127103-83-7 structure

商品名:3,3-dimethylpyrrolidine-2-thione

3,3-dimethylpyrrolidine-2-thione 化学的及び物理的性質

名前と識別子

-

- 3,3-dimethylpyrrolidine-2-thione

- CFA10383

- SCHEMBL20185716

- CS-0035637

- 2-Pyrrolidinethione, 3,3-dimethyl-

- AKOS006349332

- AS-61839

- W12656

- DTXSID70569917

- MFCD19217080

- SY124822

- 127103-83-7

-

- MDL: MFCD19217080

- インチ: InChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)

- InChIKey: QWAVPKNPPQGTHT-UHFFFAOYSA-N

- ほほえんだ: CC1(CCNC1=S)C

計算された属性

- せいみつぶんしりょう: 129.06122053g/mol

- どういたいしつりょう: 129.06122053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 44.1Ų

3,3-dimethylpyrrolidine-2-thione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D454095-100mg |

3,3-dimethylpyrrolidine-2-thione |

127103-83-7 | 100mg |

$ 250.00 | 2022-06-05 | ||

| TRC | D454095-10mg |

3,3-dimethylpyrrolidine-2-thione |

127103-83-7 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D454095-50mg |

3,3-dimethylpyrrolidine-2-thione |

127103-83-7 | 50mg |

$ 160.00 | 2022-06-05 | ||

| abcr | AB488468-250mg |

3,3-Dimethylpyrrolidine-2-thione; . |

127103-83-7 | 250mg |

€599.20 | 2025-03-19 | ||

| 1PlusChem | 1P000X5Q-500mg |

2-Pyrrolidinethione, 3,3-dimethyl- |

127103-83-7 | 95% | 500mg |

$452.00 | 2024-07-09 | |

| A2B Chem LLC | AA42174-500mg |

3,3-Dimethylpyrrolidine-2-thione |

127103-83-7 | 95% | 500mg |

$434.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D759672-250mg |

2-Pyrrolidinethione, 3,3-dimethyl- |

127103-83-7 | 95% | 250mg |

$540 | 2025-02-18 | |

| eNovation Chemicals LLC | D759672-2g |

2-Pyrrolidinethione, 3,3-dimethyl- |

127103-83-7 | 95% | 2g |

$2035 | 2025-02-24 | |

| eNovation Chemicals LLC | D759672-1g |

2-Pyrrolidinethione, 3,3-dimethyl- |

127103-83-7 | 95% | 1g |

$1085 | 2025-02-24 | |

| eNovation Chemicals LLC | D759672-500mg |

2-Pyrrolidinethione, 3,3-dimethyl- |

127103-83-7 | 95% | 500mg |

$775 | 2025-02-24 |

3,3-dimethylpyrrolidine-2-thione 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

127103-83-7 (3,3-dimethylpyrrolidine-2-thione) 関連製品

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Amadis Chemical Company Limited

(CAS:127103-83-7)3,3-dimethylpyrrolidine-2-thione

清らかである:99%

はかる:1g

価格 ($):495